molecular formula C75H124N14O16 B126847 Kahalalide F CAS No. 149204-42-2

Kahalalide F

カタログ番号: B126847
CAS番号: 149204-42-2
分子量: 1477.9 g/mol
InChIキー: RCGXNDQKCXNWLO-YUHQQKLOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

P-276-00の合成は、重要な中間体の形成とそれに続く反応を含むいくつかのステップを伴います。 合成経路の1つは、無水塩化水素ガスで飽和させた酢酸と1-メチル-4-ピペリジノンを反応させて中間体化合物を生成することを含みます . この中間体は、無水酢酸と三フッ化ホウ素エーテル錯体でフリーデル・クラフツアシル化を行い、その後ジクロロメタン中での塩基性条件下で処理することにより、最終生成物を得ます . P-276-00の工業的製造方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路を含む可能性があります。

化学反応の分析

P-276-00は、主にサイクリン依存性キナーゼとの相互作用を含む様々な化学反応を起こします。 P-276-00は、これらのキナーゼの活性部位に結合することにより、サイクリンとの相互作用を阻害し、標的タンパク質のリン酸化を阻止する阻害剤として作用します . この阻害は、G1/S期での細胞周期停止を引き起こし、アポトーシスを誘導します . これらの反応に使用される一般的な試薬には、無水酢酸、三フッ化ホウ素エーテル錯体、無水塩化水素が含まれます . これらの反応から生成される主な生成物は、細胞周期の進行を促進できないCDK1、CDK4、CDK9の阻害型です .

科学研究の応用

P-276-00は、その抗癌特性について広く研究されてきました。 P-276-00は、非小細胞肺癌、頭頸部扁平上皮癌、多発性骨髄腫など、様々な癌細胞株の増殖を阻害する効果を示しています . 前臨床試験では、P-276-00は、異種移植モデルにおいてアポトーシスを誘導し、腫瘍増殖を抑制する能力を示しました . さらに、P-276-00は、他の抗癌剤や放射線との併用療法における可能性について研究されています . 腫瘍学以外では、P-276-00のCDK阻害剤としての役割は、様々な生物学的文脈における細胞周期制御と転写制御を研究するための貴重なツールとなっています .

生物活性

Kahalalide F (KF) is a cyclic depsipeptide derived from the marine mollusk Elysia rufescens and the green alga Bryopsis sp. It has garnered attention for its potent biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

This compound exhibits a multifaceted mechanism of action primarily targeting cellular membranes and organelles. Key points include:

  • Lysosomal Targeting : KF selectively induces cytotoxicity by disrupting lysosomal integrity, leading to cell death through mechanisms independent of caspase activation . This disruption results in mitochondrial membrane potential loss and severe cytoplasmic alterations, including swelling and vacuolization.
  • Cell Cycle Arrest : In vitro studies indicate that KF induces cell cycle arrest in the G0-G1 phase across various tumor cell lines, with IC50 values around 1 μmol/L . This effect is particularly noted in prostate, cervical, colon, and non-small cell lung cancer cells.
  • Signal Transduction Inhibition : KF inhibits key signaling pathways associated with tumor growth. It has been shown to block the activity of Her2/neu and epidermal growth factor receptors while also affecting the PI3K/Akt signaling pathway. Specifically, KF treatment decreases phosphorylated Akt levels, which are crucial for cell survival and proliferation .

Preclinical Findings

This compound has demonstrated significant antitumor activity in various preclinical models:

  • In Vitro : KF showed strong cytotoxic effects against several solid tumor cell lines, including breast (MCF7), colon (CACO-2), and prostate (PC-3) cancer cells. Notably, it was effective against multidrug-resistant cell lines .
  • In Vivo : Animal studies revealed that doses of KF administered intraperitoneally resulted in notable treatment-to-control ratios against human tumor xenografts. For instance:
    • Prostate cancer: 15% treatment-to-control ratio
    • Non-small cell lung cancer: 37%
    • Colon cancer: 41-47% .

Clinical Trials

This compound has progressed through multiple phases of clinical trials:

  • Phase I Trials : A dose-escalation study evaluated safety and pharmacokinetics in patients with advanced solid tumors. The maximum tolerated dose was determined to be 800 μg/m², with a recommended dose for subsequent phases set at 650 μg/m². Some patients experienced stable disease for up to 12.7 months .
  • Phase II Trials : Further studies have assessed KF's efficacy in treating advanced melanoma, hepatocellular carcinoma, and non-small cell lung cancer. Results indicated a favorable tolerability profile with no serious adverse events reported . Positive responses were observed in several patients.

Toxicity Profile

While this compound exhibits promising therapeutic effects, it is essential to consider its toxicity profile:

  • Dose-Limiting Toxicities : The primary toxicities observed include transient increases in liver transaminases (grade 3/4), which are asymptomatic and manageable with appropriate dosage adjustments. Other noted toxicities include renal tubular effects and central nervous system neurotoxicity .

Summary of Biological Activity

The following table summarizes the biological activity of this compound across various parameters:

Parameter Details
Source Marine mollusk Elysia rufescens
Mechanism of Action Lysosomal disruption, mitochondrial membrane potential loss
Cell Cycle Arrest G0-G1 phase arrest in multiple tumor types
Key Pathways Affected Her2/neu inhibition, PI3K/Akt signaling pathway modulation
Preclinical Efficacy Effective against various solid tumors; notable activity against resistant lines
Phase I MTD 800 μg/m²; recommended dose for Phase II: 650 μg/m²
Toxicity Profile Liver toxicity (transaminase elevation), renal and CNS effects

特性

IUPAC Name

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H124N14O16/c1-20-44(16)59(71(100)88-62-47(19)105-75(104)58(43(14)15)84-63(92)49(22-3)77-65(94)51(37-48-30-24-23-25-31-48)79-67(96)55(40(8)9)81-70(99)60(45(17)21-2)86-73(62)102)85-64(93)50(32-27-35-76)78-66(95)52-33-28-36-89(52)74(103)57(42(12)13)83-69(98)56(41(10)11)82-72(101)61(46(18)90)87-68(97)54(39(6)7)80-53(91)34-26-29-38(4)5/h22-25,30-31,38-47,50-52,54-62,90H,20-21,26-29,32-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-22-/t44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGXNDQKCXNWLO-YUHQQKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C(CCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)O[C@@H]([C@H](C(=O)N1)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCCN)NC(=O)[C@H]2CCCN2C(=O)[C@@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](C(C)C)NC(=O)CCCC(C)C)C)C(C)C)CC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H124N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031233
Record name Kahalalide F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149204-42-2
Record name Kahalalide F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kahalalide F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAHALALIDE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQD6E2ZXEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kahalalide F
Reactant of Route 2
Reactant of Route 2
Kahalalide F
Reactant of Route 3
Reactant of Route 3
Kahalalide F
Reactant of Route 4
Reactant of Route 4
Kahalalide F
Reactant of Route 5
Reactant of Route 5
Kahalalide F
Reactant of Route 6
Reactant of Route 6
Kahalalide F

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。